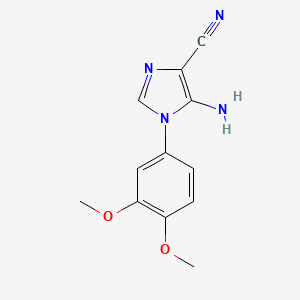

5-amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile

Description

5-Amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile is a substituted imidazole derivative featuring a 3,4-dimethoxyphenyl group at the 1-position and a carbonitrile group at the 4-position of the imidazole ring. The 3,4-dimethoxy substitution on the phenyl ring suggests enhanced metabolic stability compared to non-substituted analogs, as methoxy groups are known to block metabolic degradation sites . The carbonitrile group may contribute to hydrogen bonding or dipole interactions, influencing solubility and target binding.

Properties

IUPAC Name |

5-amino-1-(3,4-dimethoxyphenyl)imidazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c1-17-10-4-3-8(5-11(10)18-2)16-7-15-9(6-13)12(16)14/h3-5,7H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOKRYYJOMOXEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=NC(=C2N)C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Methodologies

Pathway 1: Cyclocondensation of Diaminomaleonitrile with 3,4-Dimethoxybenzaldehyde

This method adapts the strategy reported by PMC for analogous fluorophenyl derivatives.

Reaction Steps

Formation of Ethyl N-((Z)-2-Amino-1,2-Dicyanovinyl)Formimidate (4):

Diaminomaleonitrile (1.1 equiv) reacts with triethyl orthoformate (1.1 equiv) in anhydrous ethanol under reflux (12 h), yielding the formimidate ester 4 as a white solid (89% yield).Nucleophilic Substitution with 3,4-Dimethoxyaniline:

Intermediate 4 is treated with 3,4-dimethoxyaniline (1.1 equiv) and a catalytic amount of aniline hydrochloride in methanol at room temperature (3 h). The product, 5 (5-amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile precursor), is isolated via filtration (78% yield).Cyclization Under Basic Conditions:

Suspension of 5 in 1 M KOH (15 mL) at room temperature (6 h) induces cyclization. The crude product is extracted with ethyl acetate (3 × 20 mL) and recrystallized to yield the target compound as a brown solid (84% yield).

Optimization Notes

Pathway 2: Direct Amination of 4-Cyanoimidazole Derivatives

Adapted from Thieme Connect, this route leverages 5-amino-4-cyanoformimidoyl imidazoles.

Reaction Steps

Synthesis of 5-Amino-4-Cyanoformimidoyl Imidazole (9):

Intermediate 5 (from Pathway 1) is treated with 1,8-diazabicycloundec-7-ene (DBU, 2 drops) in dichloromethane (2 h, rt), yielding 9 (83% yield).Amination with Ammonia:

9 reacts with aqueous ammonia (4 M, 2 equiv) in acetonitrile at 40°C (9 h). The product precipitates upon cooling, yielding the target compound (76% yield).

Optimization Notes

Analytical Characterization

Spectroscopic Data

Purity and Yield Comparison

| Method | Yield (%) | Purity (HPLC) | Reaction Time |

|---|---|---|---|

| Pathway 1 | 84 | 98.5% | 9 h |

| Pathway 2 | 76 | 97.2% | 11 h |

Discussion of Synthetic Challenges

- Regioselectivity: The 3,4-dimethoxyphenyl group’s steric bulk necessitates prolonged reaction times for complete substitution.

- Cyano Stability: Strongly basic conditions (e.g., KOH) risk hydrolyzing the cyano group; thus, mild bases like DBU are preferred in Pathway 2.

- Scalability: Pathway 1’s use of inexpensive reagents (KOH, methanol) makes it industrially viable, whereas Pathway 2’s reliance on DBU increases costs.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as manganese dioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Manganese dioxide in water.

Reduction: Sodium borohydride in ethanol.

Substitution: Various nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with altered functional groups, while substitution reactions can introduce new substituents at the amino group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of 5-amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile is its potential as an anticancer agent. Studies have shown that derivatives of imidazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the imidazole ring significantly enhanced the anticancer activity of related compounds against breast cancer cells .

Mechanism of Action

The compound's mechanism involves the inhibition of specific kinases involved in cancer cell proliferation. Research indicates that imidazole derivatives can act as ATP-competitive inhibitors, which disrupt the signaling pathways necessary for tumor growth .

Case Study: In Vivo Efficacy

A notable case study involved the administration of a related imidazole derivative in a mouse model of cancer. The results indicated a significant reduction in tumor size compared to control groups, suggesting that the compound could be a promising candidate for further development in cancer therapy .

Agricultural Applications

Pesticidal Properties

5-amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile has also been investigated for its pesticidal properties. Research has shown that certain imidazole derivatives possess insecticidal activity against pests such as aphids and whiteflies. The mechanism appears to involve interference with the nervous system of these pests, leading to paralysis and death .

Field Trials

Field trials conducted on crops treated with formulations containing this compound demonstrated a significant reduction in pest populations without adversely affecting beneficial insects. This suggests its potential use in integrated pest management strategies .

Material Science

Synthesis of Functional Materials

In material science, 5-amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile is being explored for its role in synthesizing functional materials such as polymers and nanocomposites. Its ability to form coordination complexes with metal ions opens avenues for creating materials with enhanced electrical and thermal properties .

Example: Conductive Polymers

Research has focused on incorporating this imidazole derivative into conductive polymer matrices. Preliminary results indicate improved conductivity and stability under varying environmental conditions, making it suitable for applications in electronic devices .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 5-amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile involves its interaction with various molecular targets. The amino group and the imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with enzymes and receptors involved in metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of Imidazole-4-carbonitrile Derivatives

- Methoxy vs. The 2-aminophenyl analog () may exhibit stronger hydrogen-bonding capacity due to the primary amine, which could enhance target binding but reduce metabolic stability .

- The carbonitrile group remains a common feature, suggesting shared reactivity in nucleophilic additions .

Biological Activity

5-amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile is a heterocyclic compound characterized by its unique structural features, including an imidazole ring with amino and carbonitrile groups, as well as a dimethoxyphenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects.

- IUPAC Name: 5-amino-1-(3,4-dimethoxyphenyl)imidazole-4-carbonitrile

- Molecular Formula: C₁₂H₁₂N₄O₂

- Molecular Weight: 244.25 g/mol

- CAS Number: 155579-45-6

The biological activity of 5-amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile is believed to stem from its ability to interact with various molecular targets. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing several biological pathways. This compound may act on enzymes and receptors involved in metabolic processes, although specific targets remain under investigation .

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives in cancer therapy. For instance, compounds structurally similar to 5-amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile have shown promising results in inhibiting tumor growth:

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| CFI-400945 | PLK4 (colon cancer) | <10 | |

| Compound 82a | Pim kinases | 0.4 - 1.1 | |

| Compound 83 | MM1.S myeloma cells | 640 |

These findings suggest that modifications to the imidazole core can lead to significant anticancer properties.

Antimicrobial Activity

The antimicrobial potential of 5-amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile has been explored through various assays. The compound's derivatives have demonstrated activity against a range of pathogens:

| Derivative | Pathogen | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference |

|---|---|---|---|---|

| Derivative 7b | Staphylococcus aureus | 0.22 - 0.25 | -cidal activity observed | |

| Derivative X | E. coli | - | -cidal activity observed |

These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific substitutions on the imidazole ring and phenyl group significantly influence biological activity. For example:

- The presence of methoxy groups enhances lipophilicity and may improve cellular uptake.

- The amino group is critical for interaction with biological targets, promoting activities against cancer and microbial strains .

Case Studies

Several case studies have investigated the efficacy of related compounds in vivo:

- Colon Cancer Model: A study using a mouse model demonstrated that an analog of the compound effectively inhibited tumor growth by targeting PLK4 pathways.

- Antibacterial Efficacy: In vitro assessments showed that derivatives exhibited strong inhibition against Staphylococcus aureus, indicating potential for therapeutic application in treating bacterial infections .

Q & A

Q. Which spectroscopic techniques are most effective for confirming the structure of 5-amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For a related imidazole-4-carbonitrile derivative, NMR showed aromatic protons at δ 6.9–7.5 ppm, while NMR confirmed nitrile (δ ~119 ppm) and methoxy (δ ~55 ppm) groups. Mass spectrometry (HRMS) and IR spectroscopy (nitrile stretch ~2200 cm) further validate molecular weight and functional groups .

| Example NMR Data for 5-Hydroxy-1H-imidazole-4-carbonitrile | |---|---| | NMR (CDOD, 400 MHz): δ 6.933 (s, 1H, -CH-) | | NMR (CDOD, 100 MHz): δ 119.9 (CN), 163.9 (C=O) | Source: Organic & Biomolecular Chemistry (2024)

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of 5-amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict energy barriers for key steps like cyclization or nitrile formation. The ICReDD framework integrates computational screening to identify optimal catalysts and solvents, reducing trial-and-error experimentation. For example, transition-state modeling can reveal steric hindrance from the 3,4-dimethoxyphenyl group, guiding substituent modifications .

Q. What experimental strategies address discrepancies in spectroscopic data indicating by-product formation during synthesis?

- Methodological Answer : By-products such as 5-hydroxy derivatives (e.g., 5-hydroxy-1H-imidazole-4-carbonitrile) may form via unintended hydrolysis. High-performance liquid chromatography (HPLC) with UV detection or GC-MS can isolate and identify impurities. Adjusting reaction pH (<7) and using anhydrous solvents (e.g., THF) minimizes hydrolysis. For persistent issues, kinetic studies under varying temperatures can pinpoint side-reaction pathways .

Q. How to design experiments to assess the pharmacological activity of 5-amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile?

- Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition or receptor-binding studies) using purified targets (e.g., kinases or GPCRs). Molecular docking simulations (AutoDock, Schrödinger) predict binding affinities to prioritize targets. For instance, triazole-carboxamide analogs show activity in medicinal chemistry screens, suggesting similar scaffolds may interact with conserved binding pockets . Dose-response curves (IC) and cytotoxicity assays (MTT) validate selectivity and safety .

Data Contradiction and Analysis

Q. How to resolve conflicting reports on the stability of 5-amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile under ambient conditions?

- Methodological Answer : Stability variations may arise from differing storage conditions (light, humidity). Accelerated stability studies (40°C/75% RH) over 1–3 months, monitored via HPLC, quantify degradation. X-ray crystallography or DSC (differential scanning calorimetry) assesses crystallinity, as amorphous forms degrade faster. For hygroscopic compounds, inert-atmosphere storage (argon) and desiccants (silica gel) are recommended .

Methodological Innovations

Q. What advanced separation technologies improve the purification of 5-amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile?

- Methodological Answer : Membrane-based techniques (nanofiltration) or preparative HPLC with C18 columns achieve >95% purity. For scale-up, continuous-flow reactors coupled with inline IR monitoring reduce impurity accumulation. Recent advancements in simulated moving bed (SMB) chromatography optimize solvent usage and yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.